Compound Description: This compound exhibited antiproliferative activity against a range of cancer cell lines, displaying significant selectivity towards HOP-92 (Non-Small Cell Lung Cancer) cells with a 34.14% growth inhibition at 10 µM concentration. []
Compound Description: This compound showed potent antibacterial activity, exhibiting a minimum inhibitory concentration (MIC) ranging from 4-8 µg/mL. []
N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5f and 5g)
Compound Description: These compounds demonstrated anticancer activity, particularly against HOP-92 (Non-Small Cell Lung Cancer) cells, showing 35.29% and 31.59% growth inhibition at 10 µM concentration, respectively. Additionally, 5f exhibited strong antifungal activity with a MIC of 4 µg/mL. []
Compound Description: This compound was studied for its structural features, particularly the dihedral angles between the oxadiazole ring and the other aromatic rings. []
Compound Description: These compounds displayed promising activity against three Mycobacterium tuberculosis cell lines. The variations in activity were attributed to the electronic properties of the nitro-substituted heteroaromatic ring attached to the amide group. []
Compound Description: These compounds were synthesized as potential inhibitors of alkaline phosphatase. Compound 6i, in particular, exhibited significant inhibitory activity with an IC50 value of 0.420 μM. []
Compound Description: This compound was synthesized and characterized by X-ray crystallography and nuclear magnetic resonance (NMR) to confirm its structure. [, ]
Compound Description: This series of compounds, featuring a rigid morphine structure with a 6,14-endo-etheno bridge and a 5-(arylamino)-1,3,4-oxadiazol-2-yl residue at C(7), were synthesized and characterized using various spectroscopic methods. []
Compound Description: This compound is a potent and selective vascular endothelial growth factor receptor-2 antagonist. Its metabolic pathways involve oxidation and conjugation reactions in various species. []
Compound Description: These compounds are naphtho-furan derivatives with antimicrobial activity. They were synthesized and characterized using various spectroscopic techniques. []
2-and 6-chloro-3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridines (3 and 10)
Compound Description: These compounds were synthesized and evaluated for their antihypertensive activity in the spontaneously hypertensive rat model. []
Compound Description: This series of compounds was synthesized and characterized using spectroscopic techniques, including IR, 1H NMR, 13C NMR, and HR-MS. []
Compound Description: This series of compounds, incorporating both a thieno[2,3-d]pyrimidine and a 1,3,4-oxadiazole ring system, were synthesized and evaluated for antimicrobial activity. Some of these compounds, particularly those with a 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} substituent, exhibited activity against bacterial strains. []
Compound Description: These bi-heterocyclic propanamides were synthesized and evaluated for their urease inhibitory potential and cytotoxicity. These compounds exhibited promising urease inhibitory activity and low cytotoxicity. []
Compound Description: This compound was studied for its structural features, particularly the dihedral angles between the pyrazole, oxadiazole, and phenyl rings. []
Compound Description: This seco steroid derivative, incorporating a 5-methyl-1,3,4-oxadiazol-2-yl group, was synthesized and its structure was determined by X-ray crystallography. [, ]
N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1-ylcarbonyl}-p-toluenesulfonamides (4a-d) and N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl}-p-toluenesulfonamides (5a-d)
Compound Description: These two series of compounds were synthesized and characterized. Compounds 4a-d are p-toluenesulfonamides with a tetrahydro-3-oxopyridazine ring linked to a furan ring through a methylene bridge, while compounds 5a-d are p-toluenesulfonamides with a 1,3,4-oxadiazole ring connected to a furan ring through a vinyl group. []
Compound Description: This series of compounds, designed as potential anti-inflammatory and anticancer agents, were synthesized and evaluated for their biological activities. []
Compound Description: This compound, incorporating a phenothiazine ring system linked to a 5-methyl-1,3,4-oxadiazol-2-yl group, was synthesized and its structure was confirmed by X-ray crystallography. []
Compound Description: This seco steroid derivative, featuring a 5-methyl-1,3,4-oxadiazol-2-yl group, was synthesized and its structure was determined by X-ray crystallography. []
Compound Description: This compound was synthesized and its structure was determined using X-ray crystallography, revealing specific dihedral angles between the pyridine, oxadiazoline, and benzene rings. []
3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile (I) and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (II)
Compound Description: These heterocyclic 1,3,4-oxadiazole derivatives were synthesized and their crystal structures were analyzed. Compound (I) features a methoxyphenyl ring and a benzonitrile group, while compound (II) has a chlorophenyl ring and an acetamide group attached to the oxadiazole ring. []
Compound Description: This compound, incorporating a pyridazinone ring system linked to a phenyl-1,3,4-oxadiazole group, was synthesized and its crystal structure was analyzed, revealing the presence of C—H⋯N and C—H⋯O contacts. []
Compound Description: This series of compounds, incorporating both a benzo[d]thiazole and a 1,3,4-oxadiazole ring system, were synthesized and evaluated for their antifungal activity. Some of these compounds demonstrated moderate inhibition activity against various fungal strains. []
Compound Description: This compound is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with potential anti-inflammatory activity and an improved therapeutic index compared to first and second-generation inhibitors. []
Compound Description: This series of compounds was synthesized and evaluated for their antiproliferative and antioxidant activities. []
Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor with potential therapeutic applications in treating inflammatory diseases, particularly rheumatoid arthritis. []
Compound Description: These compounds were explored as potential NMDA receptor inhibitors using graph theoretical analysis, in silico modeling, and toxicity and metabolism predictions. []
1-methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles and 1-methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles
Compound Description: This series of compounds, incorporating either a 1,3,4-thiadiazole or a 1,3,4-oxadiazole ring system, were synthesized starting from ethyl-4-nitropyrrole-2-carboxylate. []
N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide
Compound Description: These compounds were synthesized and screened for antimicrobial and hemolytic activity. Many showed activity against selected microbial species, with 6f being the most potent. []
Compound Description: These compounds were synthesized and evaluated for their anticonvulsant activity and neurotoxicity. Compounds 8d, 8e, and 8f showed the most potent anticonvulsant activity without neurotoxicity at the tested doses. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.